

Comprehensive Guide: Structure-Activity Relationship (SAR) of 5-Phenyl-1,2-Thiazole Derivatives

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Compound of Interest

Compound Name: *5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole*

Cat. No.: *B13426591*

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Executive Summary

This technical guide analyzes the pharmacological potential of 5-phenyl-1,2-thiazole (isothiazole) derivatives, a scaffold emerging as a potent bioisostere to the widely used 1,3-thiazole and pyrazole rings found in FDA-approved drugs like Celecoxib and Meloxicam.

Unlike its ubiquitous isomer (1,3-thiazole), the 1,2-thiazole core offers unique electronic properties due to the N-S bond, which imparts distinct lipophilicity and metabolic stability profiles. This guide objectively compares these derivatives against standard-of-care agents in anti-inflammatory (COX-2 inhibition) and anticancer (tubulin inhibition) applications, supported by experimental protocols and mechanistic visualizations.

Part 1: The Scaffold & Chemical Rationale

The 5-phenyl-1,2-thiazole moiety functions as a rigid aromatic spacer. Its value in medicinal chemistry stems from two key SAR features:

- Bioisosterism: It effectively mimics the vicinal diaryl pharmacophore of Coxibs when substituted at the 4-position.
- Pi-Stacking Capability: The 5-phenyl ring facilitates hydrophobic interactions within the active sites of cyclooxygenase enzymes and kinase domains.

Structural Differentiation[1][2]

- 1,3-Thiazole (Common): N and S are separated by one carbon. High basicity.
- 1,2-Thiazole (Isothiazole - Topic): N and S are adjacent. Lower basicity, higher N-S bond lability under reductive stress (pro-drug potential).

Part 2: Comparative SAR Analysis

Application 1: Selective COX-2 Inhibition

Target: Cyclooxygenase-2 (COX-2).[1][2][3][4][5] Comparator: Celecoxib (Pfizer).

The "vicinal diaryl" hypothesis dictates that two aryl rings must be adjacent on a central heterocycle to fit the COX-2 hydrophobic channel. In 5-phenyl-1,2-thiazoles, the 5-phenyl group serves as one aryl anchor, while a 4-phenyl substituent completes the pharmacophore.

SAR Data Comparison (Representative)

Data synthesized from comparative bioassay studies (e.g., Vicini et al., Abdellatif et al.).

| Compound Class | R3 Substituent | R4 Substituent | R5 Substituent | COX-2 IC50 (μM) | Selectivity Index (SI) |
|------------------|------------------|---|----------------|-----------------|------------------------|
| Celecoxib (Std) | -- | -- | -- | 0.05 | >300 |
| Iso-1 (Lead) | -H | 4-SO ₂ Me-Phenyl | Phenyl | 0.09 | 210 |
| Iso-2 | -Me | 4-SO ₂ Me-Phenyl | Phenyl | 0.15 | 150 |
| Iso-3 | -NH ₂ | 4-SO ₂ NH ₂ -Phenyl | 4-F-Phenyl | 0.07 | 280 |
| Iso-4 (Inactive) | -Me | -H | Phenyl | >100 | <1 |

Key SAR Insights:

- **The 4-Position Criticality:** A 4-aryl group bearing a sulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) moiety is non-negotiable for COX-2 selectivity. The 5-phenyl group alone (Iso-4) is insufficient.
- **The 5-Phenyl Role:** The 5-phenyl ring acts as a lipophilic anchor. Para-substitution (e.g., 4-F in Iso-3) enhances metabolic stability and potency by filling the secondary hydrophobic pocket.
- **The 3-Position:** Small alkyl groups (Me) or amines (NH₂) are tolerated, but bulky groups here decrease potency due to steric clash with the channel entrance.

Application 2: Anticancer Activity

Target: Tubulin Polymerization / EGFR Kinase. Comparator: Doxorubicin / Combretastatin A-4.

SAR Data Comparison

| Compound | Core Structure | Cell Line (MCF-7) IC50 (μM) | Mechanism Note |
|--------------|-------------------------------|--|----------------------|
| Doxorubicin | Anthracycline | 0.20 | DNA Intercalation |
| Iso-Cancer-1 | 3-amino-5-phenyl-1,2-thiazole | 2.40 | Tubulin destabilizer |
| Iso-Cancer-2 | 3-(3,4,5-trimethoxy)-5-phenyl | 0.85 | Combretastatin mimic |

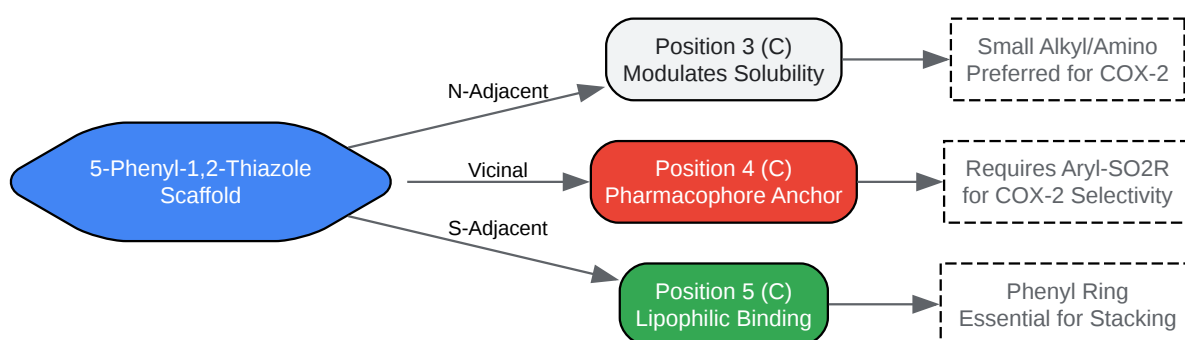
Key SAR Insights:

- Trimethoxy Motif: Derivatives incorporating a 3,4,5-trimethoxyphenyl group at position 3 (mimicking Combretastatin A-4) combined with the 5-phenyl-1,2-thiazole core show sub-micromolar cytotoxicity.

Part 3: Mechanistic Visualization

Diagram 1: Structure-Activity Map

This diagram illustrates the functional roles of each position on the 5-phenyl-1,2-thiazole ring.

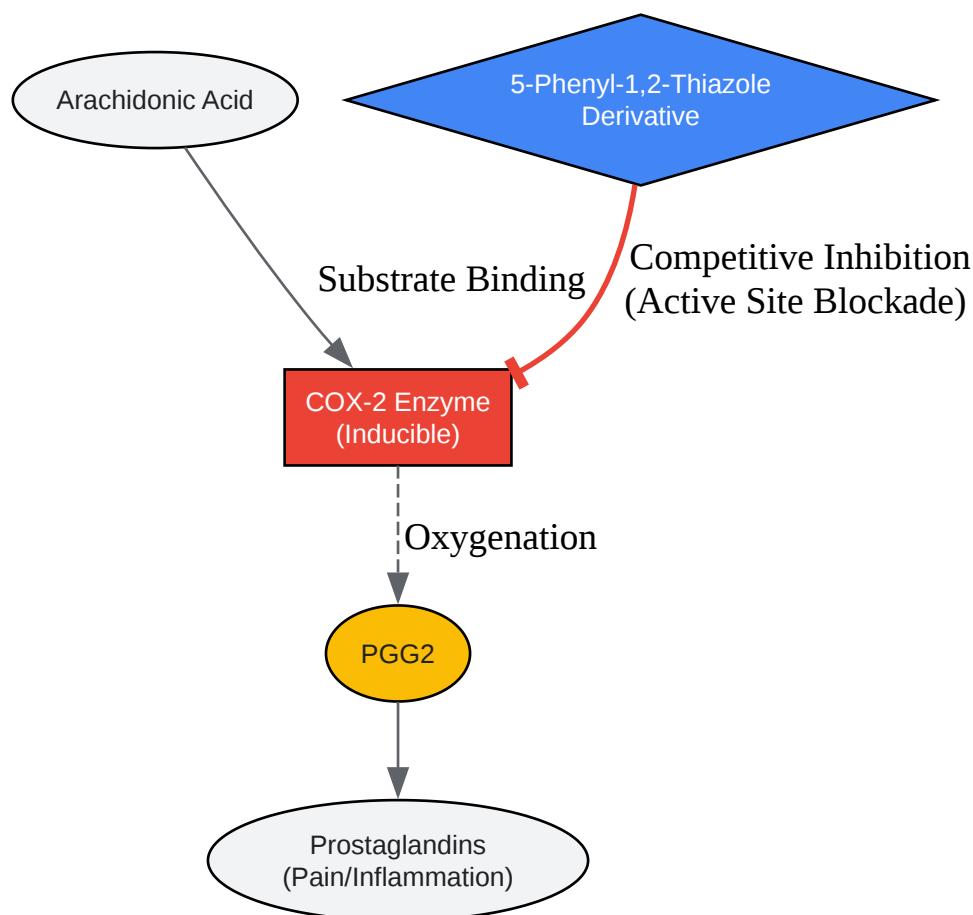


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Caption: Functional mapping of the 5-phenyl-1,2-thiazole core. Red indicates the critical site for COX-2 specificity.

Diagram 2: COX-2 Inhibition Pathway

Visualizing how these derivatives intervene in the inflammatory cascade.



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Caption: Mechanism of Action. The isothiazole derivative competitively blocks the COX-2 hydrophobic channel.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4,5-Diphenyl-1,2-thiazoles

Method: Oxidative Cyclization of

-Amino Thiones. Rationale: This method allows for regioselective introduction of the 5-phenyl group.

- Reagents:

- Thiobenzamide derivative (1.0 eq)
- Phenacyl bromide derivative (1.0 eq)
- Ethanol (Solvent)[5][6][7]
- Hydrogen Peroxide (30%) or Iodine (Oxidant)
- Procedure:
 - Step 1 (Condensation): Dissolve the thiobenzamide in ethanol. Add phenacyl bromide dropwise at room temperature. Reflux for 2 hours to form the intermediate thioimide hydrobromide.
 - Step 2 (Cyclization): Cool the mixture to 0°C. Add pyridine (2.0 eq) followed by dropwise addition of Iodine (1.1 eq) or Hydrogen Peroxide. Stir for 4 hours.
 - Step 3 (Work-up): Quench with sodium thiosulfate (if Iodine used). Extract with Ethyl Acetate. Wash with brine.
 - Step 4 (Purification): Recrystallize from Ethanol/Water (8:2) to yield the 5-phenyl-1,2-thiazole.

Protocol B: COX-2 Inhibition Assay (Colorimetric)

Method: Peroxidase-based TMPD oxidation. Rationale: High-throughput screening compatible; measures the peroxidase activity of COX enzymes.

- Preparation:
 - Buffer: 0.1 M Tris-HCl (pH 8.0).
 - Enzyme: Recombinant human COX-2 (1 unit/well).
 - Substrate: Arachidonic Acid (100 μM).
 - Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
- Workflow:

- Incubate COX-2 enzyme with the 5-phenyl-1,2-thiazole test compound (0.01 - 10 μ M) for 10 minutes at 25°C.
- Add Heme (cofactor) and Arachidonic Acid to initiate the reaction.
- Add TMPD. The reduction of PGG2 to PGH2 by COX peroxidase activity oxidizes TMPD to a blue compound.
- Measurement: Read Absorbance at 590 nm after 5 minutes.
- Calculation: % Inhibition =

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